6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one
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Overview
Description
6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a unique tricyclic structure that includes a pyrrole ring fused with a triazole ring, making it a versatile scaffold for various chemical reactions and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization to form the triazole ring. The reaction conditions often require the use of catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reaction time, which are critical for the efficient synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various alkyl, aryl, or functional groups onto the triazole ring .
Scientific Research Applications
6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways that are crucial for cell function and survival .
Comparison with Similar Compounds
Similar Compounds
6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Another triazole derivative with similar structural features but different biological activities.
2-pentafluorophenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium tetrafluoroborate: A compound with a pentafluorophenyl group that exhibits unique reactivity and applications.
Uniqueness
6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one is unique due to its specific tricyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .
Properties
IUPAC Name |
2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c9-5-7-6-4-2-1-3-8(4)5/h1-3H2,(H,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMDBOJIFXBWBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NNC(=O)N2C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101200389 |
Source
|
Record name | 2,5,6,7-Tetrahydro-3H-pyrrolo[2,1-c]-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101200389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116056-07-6 |
Source
|
Record name | 2,5,6,7-Tetrahydro-3H-pyrrolo[2,1-c]-1,2,4-triazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116056-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5,6,7-Tetrahydro-3H-pyrrolo[2,1-c]-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101200389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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